Mono-N-pentyl phthalate-3,4,5,6-D4
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Overview
Description
Mono-N-pentyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of Mono-N-pentyl phthalate. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-N-pentyl phthalate-3,4,5,6-D4 is synthesized by incorporating deuterium into the Mono-N-pentyl phthalate molecule. The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms in the phthalate structure .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Mono-N-pentyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield phthalic acid derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Mono-N-pentyl phthalate-3,4,5,6-D4 is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer for studying reaction mechanisms and kinetics.
Biology: For investigating metabolic pathways and enzyme activities.
Medicine: In drug development to study pharmacokinetics and drug metabolism.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mono-N-pentyl phthalate-3,4,5,6-D4 involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking and quantitation in various analytical techniques, such as mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the compound .
Comparison with Similar Compounds
Similar Compounds
Mono-N-pentyl phthalate: The non-deuterated form of the compound.
Mono-N-nonyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate compound.
Dipentyl phthalate-3,4,5,6-D4: A similar compound with two pentyl groups instead of one
Uniqueness
Mono-N-pentyl phthalate-3,4,5,6-D4 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more accurate tracking and quantitation compared to non-deuterated compounds .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D |
InChI Key |
FPGPRAKRYDSZAW-YBNXMSKUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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